molecular formula C25H54O3Sn2 B12658351 Stannane, (carbonyldioxy)bis(tributyl- CAS No. 5035-69-8

Stannane, (carbonyldioxy)bis(tributyl-

Cat. No.: B12658351
CAS No.: 5035-69-8
M. Wt: 640.1 g/mol
InChI Key: LFSLGRBFLONQRS-UHFFFAOYSA-L
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Description

Stannane, (sebacoyldioxy)bis(tributyl-), also known as sebacoyldioxybis(tributylstannane) (CAS 30099-72-0), is an organotin compound with the molecular formula C₃₄H₇₀O₄Sn₂ and a molecular weight of 780.42 g/mol . Structurally, it consists of two tributyltin groups connected via a sebacoyldioxy (decanedioyl) bridge. This compound is part of a broader class of organotin derivatives, which are characterized by their tin-carbon bonds and diverse applications in industrial chemistry, including as stabilizers, catalysts, and biocides .

Key properties include:

  • Synonym(s): Bis(tributyl(sebacoyldioxy))tin, tributyltin sebacate .
  • Toxicity: Acute toxicity studies in mice report an LD₅₀ of 18 mg/kg via intravenous administration .

Properties

CAS No.

5035-69-8

Molecular Formula

C25H54O3Sn2

Molecular Weight

640.1 g/mol

IUPAC Name

bis(tributylstannyl) carbonate

InChI

InChI=1S/6C4H9.CH2O3.2Sn/c6*1-3-4-2;2-1(3)4;;/h6*1,3-4H2,2H3;(H2,2,3,4);;/q;;;;;;;2*+1/p-2

InChI Key

LFSLGRBFLONQRS-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)O[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of stannane, (carbonyldioxy)bis(tributyl- typically involves the reaction of tributyltin hydride with carbon dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{2 Bu}_3\text{SnH} + \text{CO}_2 \rightarrow (\text{Bu}_3\text{Sn})_2\text{CO}_2 ]

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where tributyltin hydride is reacted with carbon dioxide under optimized conditions. The reaction is typically carried out at elevated temperatures and pressures to maximize yield and efficiency.

Types of Reactions:

    Oxidation: Stannane, (carbonyldioxy)bis(tributyl- can undergo oxidation reactions, leading to the formation of various oxidized tin species.

    Reduction: The compound can also participate in reduction reactions, often involving the reduction of other chemical species.

    Substitution: Substitution reactions involving stannane, (carbonyldioxy)bis(tributyl- typically involve the replacement of one of the organic groups bonded to the tin atom.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Various organic halides and other electrophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while reduction reactions can produce reduced tin species.

Scientific Research Applications

Stannane, (carbonyldioxy)bis(tributyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in radical reactions and hydrostannation processes.

    Medicine: Research is ongoing into the use of organotin compounds, including stannane, (carbonyldioxy)bis(tributyl-, in the development of new pharmaceuticals.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which stannane, (carbonyldioxy)bis(tributyl- exerts its effects involves the formation of reactive tin species that can participate in various chemical reactions. The tin atom in the compound can form bonds with other atoms and molecules, facilitating a range of chemical transformations. The specific molecular targets and pathways involved depend on the particular reaction and application.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name CAS No. Molecular Formula Substituent/Functional Group Key Applications
Stannane, (sebacoyldioxy)bis(tributyl-) 30099-72-0 C₃₄H₇₀O₄Sn₂ Sebacoyldioxy (decanedioate) bridge Polymer stabilizer, lubricant additive
Bis(tributyltin) oxide 56-35-9 C₂₄H₅₄OSn₂ Oxide bridge (Sn-O-Sn) Antifouling agent, biocide
Tributyl (methacryloyloxy) stannane 2155-70-6 C₁₆H₃₂O₂Sn Methacryloyloxy ester Vinyl polymerization catalyst
Tributyl (lauroyloxy) stannane 3090-36-6 C₂₇H₅₄O₂Sn Lauroyloxy (dodecanoate) ester Plastic stabilizer
[(Phthaloylbis(oxy)]bis(tributylstannane) 4782-29-0 C₃₂H₅₄O₆Sn₂ Phthaloylbis(oxy) bridge Specialty polymer additive

Toxicity and Environmental Impact

  • Stannane, (sebacoyldioxy)bis(tributyl-): Exhibits moderate acute toxicity (LD₅₀ = 18 mg/kg in mice) but is less studied for chronic effects compared to other organotins .
  • Bis(tributyltin) oxide (TBTO): Highly toxic (LC₅₀ < 1 mg/L in aquatic organisms); banned in marine antifouling paints under the International Maritime Organization (IMO) due to endocrine-disrupting effects .
  • Tributyl (methacryloyloxy) stannane: Limited toxicity data; primarily used in controlled industrial settings .
  • Dibutyltin dilaurate (CAS 77-58-7): Known for low acute toxicity but suspected reproductive toxicity; regulated under REACH .

Stability and Reactivity

  • Sebacate vs. Phthalate Derivatives: The sebacoyldioxy bridge in stannane, (sebacoyldioxy)bis(tributyl-) imparts greater thermal stability compared to the phthaloylbis(oxy) analog due to its longer aliphatic chain .
  • Ester vs. Oxide Bridges: Oxide-bridged compounds (e.g., TBTO) are more reactive and hydrolytically unstable than ester-bridged derivatives, limiting their use in aqueous environments .

Industrial and Research Relevance

  • Polymer Industry: Sebacate and methacryloyloxy derivatives are favored as non-toxic stabilizers in PVC and catalysts in acrylic polymer synthesis .
  • Biocides: TBTO’s efficacy as an antifouling agent remains unmatched, but its environmental persistence has driven research into alternatives like sebacate derivatives .

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